molecular formula C8H10N2O2 B15316199 2-amino-2-(5-methylpyridin-2-yl)acetic Acid CAS No. 500755-92-0

2-amino-2-(5-methylpyridin-2-yl)acetic Acid

Cat. No.: B15316199
CAS No.: 500755-92-0
M. Wt: 166.18 g/mol
InChI Key: XAUNCAIFVULDMT-UHFFFAOYSA-N
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Description

2-amino-2-(5-methylpyridin-2-yl)acetic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-amino-5-methylpyridine and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like water or ethanol.

    Procedure: The mixture is heated to reflux, allowing the chloroacetic acid to react with the amino group of the pyridine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

2-amino-2-(5-methylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The amino and acetic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylpyridine: A precursor in the synthesis of 2-amino-2-(5-methylpyridin-2-yl)acetic acid.

    2-amino-2-(2-methylpyridin-4-yl)acetic acid: A structural isomer with different substitution patterns on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

500755-92-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-2-(5-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

XAUNCAIFVULDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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